1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride is a bicyclic heterocyclic compound that exhibits significant biological activity. It belongs to the class of pyrazolo[4,3-b]pyridines, which are recognized for their diverse pharmacological properties. This compound is particularly noted for its potential applications in medicinal chemistry and drug development.
The compound can be synthesized from various starting materials and has been documented in several chemical databases. Its molecular formula is , and it is associated with the CAS number 2580199-53-5. The compound is available from various chemical suppliers and has been referenced in scientific literature regarding its synthesis and applications.
1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride is classified as a heterocyclic compound due to the presence of nitrogen atoms in its structure. It is further categorized under organic compounds and specifically as a carboxylic acid derivative due to the presence of a carboxyl group (-COOH).
The synthesis of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride can be achieved through several methodologies:
The synthesis often employs techniques such as refluxing in solvents like ethanol or dimethylformamide under controlled temperatures. Reaction monitoring can be performed using thin-layer chromatography to ensure completion and purity of the product.
The molecular structure of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride features a fused bicyclic system comprising a pyrazole ring and a pyridine ring. The structural formula can be represented as follows:
The compound exhibits a predicted collision cross-section (CCS) in mass spectrometry analysis which aids in identifying its structural characteristics. The predicted CCS values for various adducts are essential for understanding its behavior in analytical techniques.
1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride participates in various chemical reactions typical for heterocycles:
Understanding the reactivity patterns of this compound is crucial for designing new derivatives with enhanced biological properties. Reaction conditions such as temperature and solvent choice significantly influence the outcome.
The mechanism of action for compounds like 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride often involves interactions with specific biological targets:
Studies have shown that modifications to the structure can significantly alter potency and selectivity towards specific targets.
1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride typically appears as a white to off-white powder at room temperature.
Relevant analyses such as melting point determination and infrared spectroscopy can provide insights into its purity and structural integrity.
The potential applications of 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride include:
Research continues into optimizing its chemical properties to enhance efficacy and reduce side effects in potential therapeutic applications.
The pyrazolo[3,4-b]pyridine scaffold emerged in synthetic chemistry with Ortoleva's pioneering synthesis of a monosubstituted derivative (R3 = Ph) in 1908, achieved through iodine-mediated treatment of diphenylhydrazone and pyridine. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives established a foundational strategy using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid . Contemporary drug discovery has exploited this scaffold extensively, with SciFinder listings exceeding 300,000 distinct 1H-pyrazolo[3,4-b]pyridine structures documented in >5,500 references (including 2,400 patents). This interest is reflected in DrugBank's identification of 14 derivatives in active development: 7 experimental, 5 investigational, and 2 approved agents . The tetrahydropyridine variant 1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine-3-carboxylic acid hydrochloride represents a strategically saturated analogue designed to enhance bioavailability and modulate target engagement, with its core structure confirmed via PubChem entries (CID 137248095) [1].
The 1H-pyrazolo[3,4-b]pyridine system exhibits profound bioisosteric mimicry of purine nucleobases (adenine/guanine), enabling precise interference with purinergic signaling pathways. This mimicry arises from:
Table 1: Bioisosteric Mapping of Pyrazolo[4,3-b]pyridine to Purine Bases
Purine Feature | 1H-Pyrazolo[4,3-b]pyridine Equivalent | Functional Consequence |
---|---|---|
Adenine N1 (H-bond acceptor) | Pyridine nitrogen (position 4) | ATP-site coordination in kinases |
Purine C6 carbonyl | C3-carboxylic acid/carboxylate | Ionic/H-bond interactions with catalytic residues |
N9-H (H-bond donor) | N1-H (unsubstituted derivatives) | Binding pocket anchoring |
Imidazole π-system | Pyrazole ring | Hydrophobic stacking interactions |
Tautomeric behavior critically governs the stability and biological activity of pyrazolopyridine derivatives. Unsubstituted systems exhibit equilibrium between 1H- (aromatic) and 2H- (non-aromatic) tautomers:
Table 2: Tautomeric Stability in Pyrazolo[4,3-b]pyridine Systems
Structural Feature | 1H-Tautomer Stability (kJ/mol) | Experimental Evidence |
---|---|---|
Fully unsaturated pyridine | +37.03 vs 2H-form | AM1 calculations, XRD |
4,5,6,7-Tetrahydropyridine | +15–20 (estimated) vs 2H-form | ¹H NMR integration (>95% 1H) [3] |
C3-carboxylic acid substituent | +40–45 vs 2H-form | IR: absence of lactam C=O; XRD [3] |
CAS No.: 79-76-5
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2